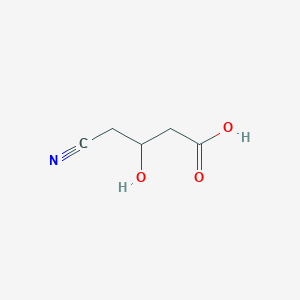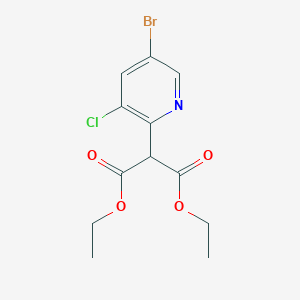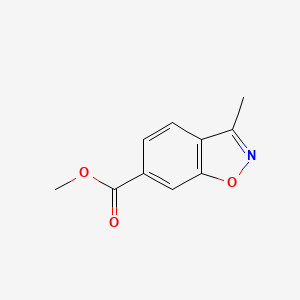
Methyl 3-Methylbenzisoxazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-Methylbenzisoxazole-6-carboxylate is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Methylbenzisoxazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2-benzisoxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-Methylbenzisoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-Methylbenzisoxazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Methyl 3-Methylbenzisoxazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen atom in the benzisoxazole ring.
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, similar to benzisoxazole but without the fused benzene ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzisoxazole ring.
Uniqueness
Methyl 3-Methylbenzisoxazole-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 3-methyl-1,2-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-6-8-4-3-7(10(12)13-2)5-9(8)14-11-6/h3-5H,1-2H3 |
Clé InChI |
VEOUYCMGDQTISB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C=CC(=C2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
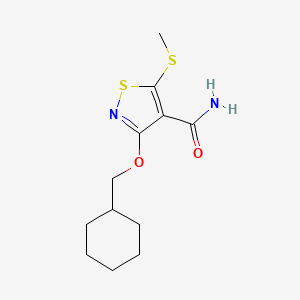
![4-Methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8655106.png)
![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B8655113.png)




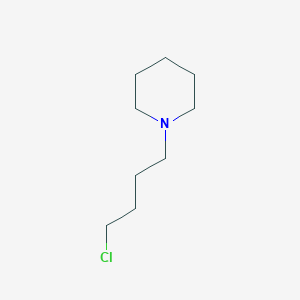
![Pyrido[4,3-d]pyrimidine-4(1h)-thione,7-amino-](/img/structure/B8655170.png)
![4-(1H-benzo[d]imidazol-2-yl)cyclohexanol](/img/structure/B8655177.png)
![(2S,3R)-2-[(methoxycarbonyl)amino]-3-methylpentanoic acid](/img/structure/B8655178.png)
